molecular formula C14H21NO B13049577 (1S)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine

(1S)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine

Cat. No.: B13049577
M. Wt: 219.32 g/mol
InChI Key: IFNCSVSTDQORFL-ZDUSSCGKSA-N
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Description

(1S)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine is a chiral amine compound with a unique structure that includes a cyclopentyloxy group attached to a phenyl ring, which is further connected to a propan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine typically involves the following steps:

    Formation of the Cyclopentyloxy Group: This can be achieved by reacting cyclopentanol with a suitable halogenating agent to form cyclopentyl halide, which is then reacted with phenol to form the cyclopentyloxyphenyl intermediate.

    Introduction of the Propan-1-Amine Moiety: The intermediate is then subjected to a Grignard reaction with a suitable alkyl halide to introduce the propan-1-amine group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, cyanides, and amines.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, secondary amines.

    Substitution: Derivatives with different functional groups replacing the amine.

Scientific Research Applications

(1S)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine has several scientific research applications:

    Chemistry: Used as a chiral building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of (1S)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine is unique due to its specific combination of a cyclopentyloxy group and a chiral amine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

(1S)-1-(2-cyclopentyloxyphenyl)propan-1-amine

InChI

InChI=1S/C14H21NO/c1-2-13(15)12-9-5-6-10-14(12)16-11-7-3-4-8-11/h5-6,9-11,13H,2-4,7-8,15H2,1H3/t13-/m0/s1

InChI Key

IFNCSVSTDQORFL-ZDUSSCGKSA-N

Isomeric SMILES

CC[C@@H](C1=CC=CC=C1OC2CCCC2)N

Canonical SMILES

CCC(C1=CC=CC=C1OC2CCCC2)N

Origin of Product

United States

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